5-(5-chlorothiophen-2-yl)-N-(6-methylpyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
5-(5-chlorothiophen-2-yl)-N-(6-methylpyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of 5-(5-chlorothiophen-2-yl)-N-(6-methylpyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step reactions. One common method includes the condensation of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are often carried out under controlled conditions to ensure high yields and selectivity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It undergoes substitution reactions with nucleophiles, exploiting the activity of groups linked to the ring carbon and nitrogen atoms.
Common reagents used in these reactions include halides, boronic acids, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(5-chlorothiophen-2-yl)-N-(6-methylpyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to interact with various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target of interest .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidines such as zaleplon, indiplon, and ocinaplon. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications
Properties
Molecular Formula |
C18H11ClF3N5OS |
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Molecular Weight |
437.8 g/mol |
IUPAC Name |
5-(5-chlorothiophen-2-yl)-N-(6-methylpyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C18H11ClF3N5OS/c1-9-3-2-4-15(23-9)25-17(28)11-8-16-24-10(12-5-6-14(19)29-12)7-13(18(20,21)22)27(16)26-11/h2-8H,1H3,(H,23,25,28) |
InChI Key |
IYLADLBOWIDYSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=C(S4)Cl)C(F)(F)F |
Origin of Product |
United States |
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